

An In-depth Technical Guide to 6-Methyl-4-octanol

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Compound of Interest

Compound Name: **6-Methyl-4-octanol**

Cat. No.: **B14477398**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **6-Methyl-4-octanol**, a branched long-chain alcohol. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and analysis of similar long-chain alcohols, intended to support research and development activities.

Chemical Identity and Properties

6-Methyl-4-octanol is a secondary alcohol with the chemical formula C9H20O. Its structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers for **6-Methyl-4-octanol**

Identifier	Value
IUPAC Name	6-methyloctan-4-ol
CAS Number	66793-82-6
Molecular Formula	C9H20O
Molecular Weight	144.25 g/mol
InChI	InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3
InChIKey	KFRCBGHGDZSOJV-UHFFFAOYSA-N
Canonical SMILES	CCCC(CC(C)CC)O

Table 2: Physicochemical Properties of **6-Methyl-4-octanol**

Property	Value
Molecular Weight	144.25 g/mol
XLogP3	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	5
Exact Mass	144.151415257 Da
Monoisotopic Mass	144.151415257 Da
Topological Polar Surface Area	20.2 Å ²
Heavy Atom Count	10

Synthesis and Experimental Protocols

Specific synthesis protocols for **6-Methyl-4-octanol** are not readily available in the surveyed literature. However, a common method for synthesizing secondary alcohols is through the

reaction of a Grignard reagent with an aldehyde. For **6-Methyl-4-octanol**, this could be achieved by reacting butylmagnesium bromide with 3-methylpentanal. Below is a generalized experimental protocol for such a synthesis.

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize a secondary alcohol by the reaction of a Grignard reagent with an aldehyde.

Materials:

- Alkyl halide (e.g., 1-bromobutane)
- Magnesium turnings
- Anhydrous diethyl ether
- Aldehyde (e.g., 3-methylpentanal)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

Procedure:

- Preparation of the Grignard Reagent:

- All glassware must be oven-dried to be completely free of water.
- Place magnesium turnings in the round-bottom flask.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.
- Add a small amount of the alkyl halide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.
- Once the reaction has initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

- Reaction with the Aldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve the aldehyde in anhydrous diethyl ether and place it in the dropping funnel.
 - Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by distillation or column chromatography.

Analytical Characterization:

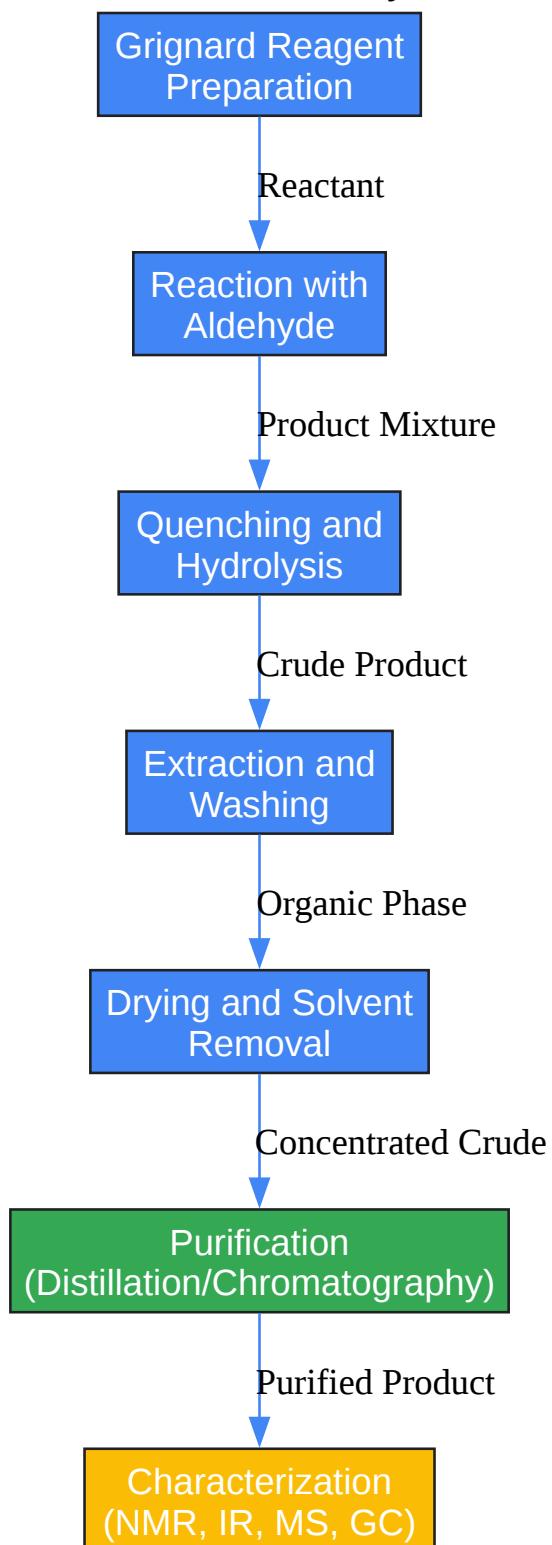
The final product should be characterized to confirm its identity and purity using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To determine the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Gas Chromatography (GC): To assess the purity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a secondary alcohol like **6-Methyl-4-octanol**.

General Workflow for Secondary Alcohol Synthesis

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